molecular formula C7H8N4O B095773 6-Ethoxypurine CAS No. 17861-06-2

6-Ethoxypurine

Cat. No.: B095773
CAS No.: 17861-06-2
M. Wt: 164.16 g/mol
InChI Key: BMLKPGJBYUTIHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypurine typically involves the ethylation of purine derivatives. One common method is the reaction of purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

6-ethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLKPGJBYUTIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170517
Record name 1H-Purine, 6-ethoxy- (9CI)
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17861-06-2
Record name 6-Ethoxy-9H-purine
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URL https://commonchemistry.cas.org/detail?cas_rn=17861-06-2
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Record name 6-Ethoxypurine
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Record name 17861-06-2
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Record name 1H-Purine, 6-ethoxy- (9CI)
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Record name 6-ethoxy-1H-purine
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Record name 6-ETHOXYPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of modifying the 6-position of purine analogs on their interaction with Purine Nucleoside Phosphorylase (PNP)?

A: Research indicates that substitutions at the 6-position of purine analogs significantly influence their interaction with PNP. A study investigating 6-aryloxy- and 6-arylalkoxy-2-chloropurines demonstrated that the size and rigidity of the substituent at the 6-position play a crucial role in determining the inhibitory potency against Escherichia coli PNP. [] Bulky substituents like 2,4,6-trimethylphenoxy resulted in weak inhibition, while more flexible substituents like benzyloxy or 2-phenyl-1-ethoxy exhibited potent inhibition. [] This suggests that a proper fit within the enzyme's active site is crucial for effective interaction and inhibition. Interestingly, the study also observed that the R-stereoisomer of 2-chloro-6-(1-phenyl-1-ethoxy)purine displayed significantly higher inhibitory activity than its S counterpart. [] This highlights the importance of stereochemistry in influencing binding affinity and inhibitory potency.

Q2: How does 6-ethoxypurine compare to other purine arabinosides in terms of inhibiting human hematopoietic progenitor cells?

A: Studies on human bone marrow cells revealed that this compound arabinoside, unlike other tested purine arabinosides, did not inhibit colony formation by progenitor cells, even at concentrations exceeding 50 μM. [] This contrasts with 6-methoxypurine arabinoside, adenine arabinoside, and hypoxanthine arabinoside, which showed inhibitory effects. [] The lack of inhibition by this compound arabinoside could be attributed to its inefficient conversion to hypoxanthine arabinoside by adenosine deaminase. [] This suggests that the 6-ethoxy group may hinder the interaction with adenosine deaminase, preventing the formation of the active metabolite.

Q3: Can this compound be synthesized, and are there established synthetic routes?

A: Yes, this compound can be synthesized. One established method involves the direct oxidation of this compound with hydrogen peroxide in an aqueous acetic acid solution. [] This method leads to the formation of this compound 3-N-oxide. [] This highlights that specific reaction conditions can be employed to achieve the desired oxidation state and regioselectivity in the product.

Q4: What is the significance of understanding the biotransformation of compounds like this compound arabinoside in in vitro toxicity assessments?

A: Research emphasizes the critical role of considering compound biotransformation during in vitro toxicity studies. [] The study demonstrated that both 6-methoxypurine arabinoside and adenine arabinoside are converted to hypoxanthine arabinoside by adenosine deaminase in the same conditions used for BFU-E assays. [] This in situ conversion significantly impacted the observed toxicity, as the parent compounds displayed different inhibitory potencies compared to their metabolite. Therefore, neglecting the biotransformation of compounds during in vitro toxicity assessments can lead to inaccurate conclusions about their true toxicity profile. This highlights the importance of incorporating metabolic competence into in vitro models to improve the accuracy and relevance of toxicity predictions.

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